N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c21-18(20-10-9-13-5-3-4-8-17(13)20)19-16-11-14-6-1-2-7-15(14)12-16/h1-8,16H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESASZRZYBLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The resulting indoline can then be further functionalized with the appropriate thioamide group and the 2,3-dihydro-1H-inden-2-yl moiety through subsequent chemical reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential biological activities, such as antimicrobial and antifungal properties. It can be used in the study of biological systems and the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential pharmacological effects. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The thioamide group, in particular, plays a crucial role in binding to enzymes and receptors, leading to biological responses. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | 3.2 | 2 | 3 | 75.8 |
| N-(inden-2-yl)-2-methoxybenzamide | 2.8 | 1 | 3 | 61.2 |
| N-(inden-2-yl)-2-hydroxybenzamide | 2.5 | 2 | 3 | 69.5 |
Biological Activity
N-(2,3-Dihydro-1H-inden-2-yl)indoline-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, focusing on its anticancer properties and enzyme inhibition mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)hydrazine with appropriate thioamide derivatives. The process can be summarized as follows:
-
Starting Materials :
- 6-methoxy-indan-1-one
- Thiosemicarbazide
-
Reagents :
- Ethanol as solvent
- Acetic acid as catalyst
-
Procedure :
- The starting materials are mixed in ethanol with acetic acid.
- The reaction proceeds to form the desired carbothioamide through a series of condensation and cyclization steps.
Anticancer Activity
Research has indicated that derivatives of indoline and thiosemicarbazone exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation.
Key Findings :
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell death pathways .
- In Vitro Studies : In studies involving various cancer cell lines (e.g., breast cancer, lung cancer), the compound displayed IC50 values in the low micromolar range, indicating potent activity against tumor growth .
Enzyme Inhibition
Another significant aspect of this compound is its inhibitory effect on certain enzymes, particularly acetylcholinesterase (AChE).
Inhibition Studies :
- AChE Inhibition : The compound was tested for its ability to inhibit AChE, an enzyme crucial for neurotransmission. It exhibited competitive inhibition with an IC50 value of 0.026 µM for one of its derivatives .
Data Table: Biological Activities
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = Low µM range | |
| AChE Inhibition | Enzyme Kinetics | IC50 = 0.026 µM | |
| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells |
Case Studies
Several studies have documented the biological effects of N-(2,3-dihydro-1H-inden-2-yl)indoline derivatives:
- Study on AChE Inhibition :
- Anticancer Efficacy :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide, and what are common pitfalls in its purification?
- Methodology : Use a multi-step synthesis involving indoline-thiocarbamate precursors and indene derivatives. Key steps include coupling reactions (e.g., amide bond formation) and thioamide functionalization. Purification often requires column chromatography with polar/non-polar solvent gradients to separate stereoisomers or by-products. Contamination with residual solvents (e.g., DMF) is a common challenge, requiring rigorous drying under vacuum .
- Validation : Confirm purity via HPLC (≥95%) and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can the compound’s crystal structure be resolved, and what software tools are optimal for crystallographic analysis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement due to its robustness in handling small-molecule data . Prepare crystals via slow evaporation in solvents like ethanol or acetonitrile.
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian or ORCA). Discrepancies >0.05 Å may indicate crystal packing effects .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR : Detect indene and indoline protons (δ 6.5–7.5 ppm for aromatic protons; δ 3.0–4.0 ppm for dihydroindenyl CH).
- IR : Confirm thioamide C=S stretch (~1250–1350 cm).
- MS : Look for molecular ion [M+H] and fragmentation patterns consistent with indoline-thiocarbamate cleavage .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Test across a wide concentration range (nM to µM) to identify biphasic effects.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm pathway specificity (e.g., kinase inhibition vs. off-target effects).
- Reproducibility : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-dependent variability .
- Data Interpretation : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to distinguish noise from true biological signals.
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with proteins (e.g., kinases, GPCRs). Prioritize targets with conserved ATP-binding pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
- QSAR Models : Train models on indene/indoline derivatives to predict IC values .
Q. How can researchers address solubility limitations in in vitro assays?
- Methodology :
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 10–20 mM in PBS).
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Critical Micelle Concentration (CMC) : Measure via fluorescence spectroscopy to avoid aggregation artifacts .
Key Research Challenges
- Stereochemical Complexity : The indene moiety introduces chiral centers, requiring enantioselective synthesis (e.g., asymmetric catalysis) to avoid racemic mixtures .
- Biological Target Ambiguity : Preliminary data may suggest multiple targets; use proteome-wide profiling (e.g., thermal shift assays) for deconvolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
